molecular formula C15H12N2O3 B12459237 Indole, 2,3-dihydro-1-(2-nitrobenzoyl)-

Indole, 2,3-dihydro-1-(2-nitrobenzoyl)-

Cat. No.: B12459237
M. Wt: 268.27 g/mol
InChI Key: SRVUVPFZFSKXHU-UHFFFAOYSA-N
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Description

1-(2-Nitrobenzoyl)-2,3-dihydroindole is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a nitrobenzoyl group attached to the indole ring system. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-nitrobenzoyl)-2,3-dihydroindole typically involves the reaction of 2-nitrobenzoyl chloride with 2,3-dihydroindole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for 1-(2-nitrobenzoyl)-2,3-dihydroindole are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and continuous flow processes, can be applied to scale up the laboratory synthesis to an industrial level.

Chemical Reactions Analysis

Types of Reactions

1-(2-Nitrobenzoyl)-2,3-dihydroindole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in an aqueous medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 1-(2-Aminobenzoyl)-2,3-dihydroindole.

    Oxidation: Indole-2,3-dione derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(2-nitrobenzoyl)-2,3-dihydroindole is not fully understood. it is believed to exert its effects through interactions with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Nitrobenzoyl)-2,3-dihydroindole is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its nitrobenzoyl group allows for various chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

2,3-dihydroindol-1-yl-(2-nitrophenyl)methanone

InChI

InChI=1S/C15H12N2O3/c18-15(12-6-2-4-8-14(12)17(19)20)16-10-9-11-5-1-3-7-13(11)16/h1-8H,9-10H2

InChI Key

SRVUVPFZFSKXHU-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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